Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3
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Overview
Description
Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3: is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, including its stability and the presence of iodine, which can be useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3 typically involves the iodination of a methyl benzoate derivative. The process may include the following steps:
Starting Material: Methyl 4-methylbenzoate.
Deuteration: The replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3 can be substituted with other groups, such as in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted benzoates can be formed.
Oxidation Products: Carboxylic acids or aldehydes, depending on the degree of oxidation.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Labeling Studies: The deuterium atoms make it useful in labeling studies to track metabolic pathways and reaction mechanisms.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique properties.
Industry:
Mechanism of Action
The mechanism of action for Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3 largely depends on its application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. The deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect .
Comparison with Similar Compounds
Methyl 4-iodo-3-methylbenzoate: Similar structure but lacks deuterium atoms.
Methyl 3-iodo-4-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms makes Methyl 3-iodo-4-methyl-D3-benzoate-2,5,6-D3 unique for studies involving isotopic labeling.
Iodine Reactivity: The iodine atom provides unique reactivity compared to other halogens.
Properties
Molecular Formula |
C9H9IO2 |
---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
methyl 2,3,6-trideuterio-5-iodo-4-(trideuteriomethyl)benzoate |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3/i1D3,3D,4D,5D |
InChI Key |
NKMHAOTZPFVSPC-YFNZQJCKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])I)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)I |
Origin of Product |
United States |
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